2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a sulfanyl linkage, and a propynyl-substituted imidazole ring
Preparation Methods
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the dichlorobenzyl group: This step involves the reaction of the imidazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the sulfanyl group: The sulfanyl linkage is introduced by reacting the intermediate with a thiol reagent.
Addition of the propynyl group: The final step involves the alkylation of the imidazole ring with a propynyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The propynyl group allows for participation in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl group may facilitate binding to hydrophobic pockets, while the sulfanyl linkage and propynyl group can participate in covalent interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole include:
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole: This compound lacks the propynyl and diphenyl groups, resulting in different chemical properties and biological activities.
2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole:
5-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazole: The triazole ring provides different electronic properties compared to the imidazole ring, affecting its interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)30-17-20-21(26)14-9-15-22(20)27/h1,3-15H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBWEHTFDEJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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